molecular formula C5H8N4 B11924210 3-Methylpyrazine-2,5-diamine

3-Methylpyrazine-2,5-diamine

Cat. No.: B11924210
M. Wt: 124.14 g/mol
InChI Key: JUYVITYWXVJMEW-UHFFFAOYSA-N
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Description

3-Methylpyrazine-2,5-diamine is a nitrogen-containing heterocyclic compound with a pyrazine ring structure. It is characterized by the presence of two amino groups at the 2 and 5 positions and a methyl group at the 3 position. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrazine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylpyrazine-2,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyrazine-2,5-diamine involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt fungal cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-2,5-dimethylpyrazine: Similar structure but with ethyl and dimethyl groups.

    2,5-Dimethyl-3-(2-methylbutyl)-pyrazine: Contains additional alkyl groups.

    2,3,5,6-Tetramethylpyrazine: Fully substituted with methyl groups

Uniqueness

3-Methylpyrazine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its two amino groups make it a versatile intermediate for further chemical modifications, and its methyl group at the 3 position influences its reactivity and biological activity .

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

3-methylpyrazine-2,5-diamine

InChI

InChI=1S/C5H8N4/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,6,9)(H2,7,8)

InChI Key

JUYVITYWXVJMEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1N)N

Origin of Product

United States

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